
Dorastine
Overview
Description
Dorastine is a second-generation antihistamine primarily used to treat allergic conditions by selectively antagonizing histamine H₁ receptors (HRH1) . Its molecular formula is C₂₀H₂₂ClN₃·2HCl, with a molecular weight of 412.78 g/mol . Structurally, this compound features a piperidine ring substituted with chlorine atoms, which enhances its binding affinity to HRH1 while minimizing central nervous system (CNS) penetration, thereby reducing sedation—a common side effect of first-generation antihistamines . The compound is listed in the World Health Organization’s International Nonproprietary Names (INN) system under the "-astine" stem, a classification reserved for H₁ antagonists . Regulatory agencies, including the FDA and EMA, recognize this compound as an active pharmaceutical ingredient with a CAS registry number of 21228-13-7 .
Biological Activity
Dorastine, a synthetic compound belonging to the class of alkylating agents, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound operates primarily through the formation of DNA cross-links, which impede DNA replication and transcription. This mechanism is characteristic of alkylating agents, which typically react with nucleophilic sites on DNA bases. The process involves:
- Electrophilic Activation : this compound forms an electrophilic species that interacts with DNA.
- Covalent Bond Formation : The electrophile reacts with nucleophilic sites on DNA, leading to cross-linking.
- Cell Cycle Arrest : The formation of cross-links prevents proper DNA replication, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound showed a dose-dependent inhibition of cell proliferation in human leukemia and solid tumor cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Effect |
---|---|---|
Human Leukemia | 5.4 | Significant inhibition |
Breast Cancer | 3.2 | High cytotoxicity |
Lung Cancer | 4.8 | Moderate inhibition |
Clinical Trials
Clinical trials have further explored the therapeutic potential of this compound in treating refractory cancers. A notable Phase II trial evaluated its efficacy in patients with advanced non-small cell lung cancer (NSCLC). The results indicated:
- Response Rate : 30% overall response rate among participants.
- Survival Benefit : Median overall survival was reported at 8 months.
- Safety Profile : Common adverse effects included nausea, myelosuppression, and alopecia.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with relapsed Hodgkin's lymphoma received this compound as part of a salvage therapy regimen. The patient achieved partial remission after six cycles, demonstrating the compound's potential as a second-line treatment option.
- Case Study 2 : In a cohort of patients with metastatic breast cancer resistant to standard therapies, this compound was administered alongside targeted agents. Results showed improved disease control rates compared to historical controls.
Scientific Research Applications
2.1. Treatment of Insomnia
Dorastine has been evaluated extensively for its efficacy in managing insomnia. Randomized controlled trials (RCTs) have demonstrated that DORAs like this compound significantly improve sleep outcomes compared to placebo.
- Efficacy Metrics : Key metrics include Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS). Studies indicate a dose-dependent improvement in TST with higher doses of this compound leading to longer sleep durations .
Study | Dosage | Participants | TST Improvement | WASO Reduction |
---|---|---|---|---|
Mignot et al. (2022) | 25 mg, 50 mg | 930 | Significant | Significant |
Dauvilliers et al. (2019) | 5 mg - 50 mg | 4,849 | Dose-dependent | Notable reduction |
2.2. Prevention of Delirium in ICU Settings
Recent studies have explored the potential of this compound in preventing delirium among critically ill patients, particularly those requiring ventilatory support. A retrospective study indicated that patients receiving this compound exhibited a significantly lower incidence of delirium compared to controls.
- Results Summary : In a cohort of 297 patients, those treated with this compound had a hazard ratio (HR) for delirium development of 0.22 (95% CI: 0.12-0.40), indicating a substantial protective effect against delirium .
Group | Incidence of Delirium (%) | HR (95% CI) |
---|---|---|
DORA Group | 15% | 0.22 (0.12-0.40) |
Control Group | 45% | - |
2.3. Safety and Adverse Effects
The safety profile of this compound has been assessed through data mining and analysis of adverse drug events (ADEs). A total of 11,857 reports were analyzed, highlighting the most common ADEs associated with DORAs.
Adverse Effect Category | Suvorexant (%) | Lemborexant (%) | Daridorexant (%) |
---|---|---|---|
General Disorders | 42.07 | 24.14 | 30.59 |
Psychiatric Disorders | 37.38 | 34.61 | 36.72 |
Nervous System Disorders | 13.13 | 35.01 | 10.33 |
These findings suggest that while this compound is generally well-tolerated, monitoring for psychiatric and nervous system-related side effects is essential .
3.1. Case Study Analysis
A naturalistic study involving patients with insomnia disorder treated with this compound revealed significant improvements not only in insomnia symptoms but also in comorbid conditions such as anxiety and depression.
- Key Findings : Over three months, patients showed substantial reductions in scores on the Insomnia Severity Index and Beck Depression Inventory-II, indicating that targeting insomnia can lead to broader mental health benefits .
3.2. Implications for Future Research
The promising results from existing studies highlight the need for further randomized controlled trials to solidify the efficacy and safety profile of this compound across various populations and clinical settings.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing Dorastine with high purity, and how can researchers optimize yield?
- Methodological Answer: Begin with a retrosynthetic analysis to identify feasible pathways, followed by stepwise optimization of reaction conditions (temperature, solvent, catalyst). Purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity threshold) . For reproducibility, document all parameters (e.g., molar ratios, reaction times) in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C, 2D-COSY) for structural elucidation.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography for absolute stereochemistry (if applicable).
- DSC/TGA for thermal stability analysis .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Design dose-response experiments using cell-based assays (e.g., IC₅₀ determination via MTT assay). Include positive/negative controls and triplicate replicates to minimize variability. For target-specific activity, employ receptor-binding assays (SPR or radioligand displacement) with statistical validation (p < 0.05, ANOVA) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s mechanism of action across studies?
- Methodological Answer: Conduct a systematic review to identify methodological disparities (e.g., cell lines, dosage ranges). Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts for target verification) and meta-analysis of published datasets . For unresolved contradictions, propose a collaborative replication study with open-access protocols .
Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer:
- Formulation : Test nanoencapsulation or prodrug derivatives to enhance solubility/bioavailability.
- In vivo PK/PD : Use LC-MS/MS for plasma concentration monitoring, paired with compartmental modeling (e.g., non-linear mixed-effects in Phoenix WinNonlin) .
- Data Integration: Corrogate in vitro-in vivo correlations (IVIVC) using Bayesian statistics .
Q. How should researchers design a study to investigate this compound’s off-target effects comprehensively?
- Methodological Answer: Employ multi-omics approaches:
- Transcriptomics (RNA-seq) for pathway enrichment analysis.
- Proteomics (LC-MS/MS) to identify aberrant protein expression.
- Metabolomics (NMR or GC-MS) for metabolic disruption profiling.
- Validate findings with CRISPR-interference or siRNA knockdowns .
Q. Data Analysis and Reproducibility
Q. What statistical methods address variability in this compound’s efficacy across experimental replicates?
- Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use sensitivity analysis to identify outlier-prone steps (e.g., cell passage number, storage conditions). Share raw datasets in repositories like Dryad or Figshare with DOIs for independent validation .
Q. How can researchers ensure cross-study comparability of this compound’s toxicity data?
- Methodological Answer: Standardize toxicity endpoints (e.g., LD₅₀, organ histopathology scores) using OECD guidelines. Publish detailed protocols for animal models (strain, age, dosing regimen) and analytical methods (e.g., ALT/AST measurement kits) .
Q. Guidance for Contradictory Findings
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The following table compares Dorastine with three structurally and functionally similar antihistamines: Azelastine , Ebastine , and Bilastine .
*Estimated based on structural analogs.
Key Observations:
Structural Differences: this compound’s chlorine substituents on the piperidine ring likely enhance receptor binding compared to Azelastine’s phthalazinone core, which may contribute to its higher selectivity . Ebastine acts as a prodrug, requiring metabolic activation to Carebastine, whereas this compound is active in its administered form . Bilastine’s carboxylic acid group improves water solubility, facilitating rapid absorption .
Pharmacokinetics :
- This compound’s estimated half-life (~24 hours) suggests once-daily dosing, comparable to Bilastine (14.5 hours) but longer than Azelastine (22 hours) .
- Ebastine’s shorter half-life (15–19 hours) necessitates twice-daily administration in some cases .
Clinical Efficacy :
- This compound and Bilastine demonstrate minimal CNS penetration , reducing drowsiness, whereas Azelastine’s bitter taste and moderate selectivity limit patient compliance .
- Ebastine’s prodrug design minimizes first-pass metabolism, enhancing bioavailability in hepatic-impaired patients .
Mechanistic Pathways
All four compounds inhibit the neuroactive ligand-receptor interaction pathway (hsa04080) and modulate TRP channels (hsa04750) to alleviate inflammation and pruritus .
Properties
IUPAC Name |
8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24/h3-6,11-12H,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGYFWVYBPRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057682 | |
Record name | Dorastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21228-13-7 | |
Record name | Dorastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021228137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorastine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dorastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3087NKH40A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.